N-(3-Ethoxypropyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine
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Overview
Description
N-(3-Ethoxypropyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine is a chemical compound with a complex structure that includes a pyrazole ring substituted with ethoxypropyl, ethyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxypropyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the alkylation of a pyrazole derivative with 3-ethoxypropyl bromide under basic conditions, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products:
- Reduction of the nitro group yields N-(3-Ethoxypropyl)-1-ethyl-4-amino-1H-pyrazol-3-amine.
- Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
N-(3-Ethoxypropyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Ethoxypropyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- N-(3-Ethoxypropyl)-2-nitroaniline
- N-(3-Ethoxypropyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine
Comparison: N-(3-Ethoxypropyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-(3-ethoxypropyl)-1-ethyl-4-nitropyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-3-13-8-9(14(15)16)10(12-13)11-6-5-7-17-4-2/h8H,3-7H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWAIVNYWIMCNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)NCCCOCC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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